molecular formula C11H15ClO3 B8550833 (4-Chloro-3,5-diethoxyphenyl)methanol

(4-Chloro-3,5-diethoxyphenyl)methanol

Cat. No.: B8550833
M. Wt: 230.69 g/mol
InChI Key: VTLXARFHHVQLED-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-diethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and two ethoxy groups at the third and fifth positions. The methanol group is attached to the phenyl ring, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.

    Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.

    Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

    (4-Chloro-3,5-dimethoxy-phenyl)-methanol: Similar structure but with methoxy groups instead of ethoxy groups.

    (4-Bromo-3,5-diethoxy-phenyl)-methanol: Similar structure but with a bromine atom instead of chlorine.

    (4-Chloro-3,5-diethoxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness: (4-Chloro-3,5-diethoxyphenyl)methanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

(4-chloro-3,5-diethoxyphenyl)methanol

InChI

InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3

InChI Key

VTLXARFHHVQLED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3,5-diethoxy-benzoic acid ethyl ester (5.0 g, 18.33 mmol, 1.0 equiv) in dichloromethane (25 mL) was added slowly over a time period of 15 min under slight cooling to −30° C. a solution of diisobutylaluminium hydride (55.0 mL, 55.00 mmol, 3.0 equiv; 1.0 M solution in THF). After 30 min, the excess hydride was quenched by cautious addition of methanol (10 mL) and water (2 mL). The mixture was stirred for 30 min, a solution of 1 M HCl was added and the aqueous layer extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over MgSO4 and concentrated by evaporation under reduced pressure providing 4.0 g (95%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.45 (t, J=7.0 Hz, 6H), 1.93 (br s, 1H), 4.09 (q, J=7.0 Hz, 4H), 4.62 (s, 2H), 6.57 (s, 2H). 13C NMR (75 MHz, CDCl3): δ 14.74, 64.96, 65.18, 104.30, 110.65, 140.29, 155.66. MS (ISP): 231.4 [M+H]+.
Name
4-chloro-3,5-diethoxy-benzoic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Yield
95%

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